1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one
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Overview
Description
1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one typically involves the cyclization of 2,3-dichloroaniline with appropriate reagents. One common method includes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.
Industrial Production Methods: For industrial production, the method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted in protonic solvents, and the yield is optimized to achieve more than 99.5% purity with a yield of over 59.5% . This method is suitable for large-scale production due to its high efficiency and low cost.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin and dopamine receptors, which are involved in various neurological processes . It acts as a partial agonist at serotonin receptors and has affinity for dopamine receptors, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as an intermediate in the synthesis of aripiprazole.
3,4-Dichlorophenylpiperazine: Another similar compound that acts as a serotonin releaser and β1-adrenergic receptor blocker.
Aripiprazole: A well-known antipsychotic drug that shares structural similarities with 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one.
Uniqueness: this compound is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-3-6-11(14(12)17)15-10-5-2-1-4-9(10)8-13(19)18-15/h1-7,15H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUCZBQLEXBBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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